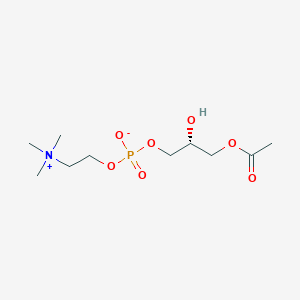
Lysophosphatidylcholin
Übersicht
Beschreibung
Lysophosphatidylcholin ist eine Klasse von Lipid-Biomolekülen, die durch die Spaltung von Phosphatidylcholin durch das Enzym Phospholipase A2 entsteht .
Herstellungsmethoden
This compound kann durch verschiedene Methoden hergestellt werden:
Enzymatische Hydrolyse: Dieser Prozess beinhaltet die Verwendung von Phospholipase A2 zur Spaltung von Phosphatidylcholin, was zur Bildung von this compound führt.
Chemische Synthese: Diese Methode beinhaltet die Mono-Deacylierung von Eiphosphatidylcholin oder die Isolierung aus Getreidestärken.
Industrielle Produktion: Die großtechnische Produktion kann unter Verwendung von kommerziellen Phospholipase A2-Enzympräparaten erzielt werden, wie sie beispielsweise zur Entgummierung von Pflanzenölen eingesetzt werden.
Wissenschaftliche Forschungsanwendungen
Lysophosphatidylcholin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Tensid und Lösungsvermittler in verschiedenen chemischen Prozessen verwendet.
Medizin: Es ist an der Entwicklung von Atherosklerose, neurodegenerativen Erkrankungen und Krebs beteiligt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch verschiedene Mechanismen:
Bindung an Rezeptoren: Es bindet an G-Protein-gekoppelte Rezeptoren und Toll-like-Rezeptoren und induziert die Migration von Lymphozyten und Makrophagen.
Entzündungsreaktion: Es erhöht die Produktion von pro-inflammatorischen Zytokinen und induziert oxidativen Stress, was Entzündungen und die Entwicklung von Krankheiten fördert.
Zellsignalisierung: Durch Notch1- und ERK1/2-Signalisierung induziert this compound die Expression von Monocyten-Chemoattraktantprotein-1 und inflammatorischen Zytokinen.
Wirkmechanismus
Lysophosphatidylcholine (LPC), also known as lysolecithins, is a class of lipid biomolecule that plays a significant role in various biological processes . This article provides an overview of the mechanism of action of LPC, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
LPC exerts its effects through several targets, including G protein-coupled signaling receptors, Toll-like receptors, and ion channels . These targets mediate the pleiotropic effects of LPC, which is increasingly recognized as a key factor in pathological states, particularly inflammation and atherosclerosis development .
Mode of Action
LPC interacts with its targets to activate several second messengers . For instance, in human monocytes, LPC has been found to mobilize calcium (Ca2+). This suggests that the action mechanism of LPC may involve Ca2+ influx across the plasma membrane .
Biochemical Pathways
LPC is primarily derived from the cleavage of phosphatidylcholine (PC) by phospholipase A2 (PLA2) . It can be catabolized to other substances through different enzymatic pathways . A hydrolytic pathway, catalyzed by autotaxin (ATX), yields lysophosphatidic acid (LPA) and choline. A reacylation pathway, catalyzed by lysophosphatidylcholine acyltransferase (LPCAT), forms PC .
Pharmacokinetics
The pharmacokinetics of LPC is complex and involves several enzymes that coordinate to maintain LPC homeostasis . Overexpression or enhanced activity of PLA2 increases the LPC content in modified low-density lipoprotein (LDL) and oxidized LDL, which play significant roles in the development of atherosclerotic plaques and endothelial dysfunction . The intracellular enzyme LPCAT cannot directly remove LPC from circulation .
Result of Action
LPC has been associated with various pathological conditions. For instance, it has been linked to the development of chronic pain . The injury of nervous tissues promotes oxidative stress and lipid peroxidation, as well as excessive accumulation of LPC, enhancing the membrane hyperexcitability to induce chronic pain . Moreover, LPC induces monocyte chemoattractant protein-1 and inflammatory cytokine expression and damages endothelial cells .
Action Environment
The action of LPC can be influenced by various environmental factors. For instance, the presence of Acyl-CoA is necessary for the conversion of LPC to PC by LPCAT . Furthermore, the activity of PLA2, which is involved in the formation of LPC, can be enhanced under certain conditions, leading to increased LPC content .
Biochemische Analyse
Biochemical Properties
Lysophosphatidylcholine is a key player in biochemical reactions, particularly in the metabolism of phospholipids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is lysophosphatidylcholine acyltransferase, which catalyzes the reacylation of lysophosphatidylcholine to form phosphatidylcholine. This enzyme is crucial for maintaining the balance of lysophosphatidylcholine and phosphatidylcholine in cells .
Lysophosphatidylcholine also interacts with phospholipase A2, which generates lysophosphatidylcholine from phosphatidylcholine. Additionally, lysophosphatidylcholine can be converted to lysophosphatidic acid by autotaxin, an enzyme with lysophospholipase D activity . These interactions highlight the central role of lysophosphatidylcholine in lipid metabolism and signaling.
Cellular Effects
Lysophosphatidylcholine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lysophosphatidylcholine is known to activate several signaling pathways, including those involving protein kinase C and mitogen-activated protein kinases . These pathways play essential roles in cell proliferation, differentiation, and apoptosis.
Moreover, lysophosphatidylcholine can affect gene expression by acting as a ligand for specific transcription factors. This interaction can lead to changes in the expression of genes involved in inflammation, immune response, and lipid metabolism . Lysophosphatidylcholine also impacts cellular metabolism by altering the balance of lipid species within the cell, which can influence membrane fluidity and function.
Molecular Mechanism
The molecular mechanism of lysophosphatidylcholine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lysophosphatidylcholine binds to specific receptors on the cell surface, such as G protein-coupled receptors, which initiate downstream signaling cascades . These cascades can lead to the activation of various kinases and transcription factors, ultimately affecting cellular processes.
Lysophosphatidylcholine can also inhibit or activate enzymes involved in lipid metabolism. For example, it can inhibit phospholipase A2, reducing the production of additional lysophosphatidylcholine . Additionally, lysophosphatidylcholine can modulate gene expression by interacting with nuclear receptors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lysophosphatidylcholine can change over time. Lysophosphatidylcholine is relatively stable under physiological conditions, but it can undergo degradation through enzymatic processes. Over time, the levels of lysophosphatidylcholine can decrease, leading to changes in its effects on cellular function .
Long-term studies have shown that lysophosphatidylcholine can have sustained effects on cellular processes, such as inflammation and lipid metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of lysophosphatidylcholine in maintaining cellular homeostasis .
Dosage Effects in Animal Models
The effects of lysophosphatidylcholine can vary with different dosages in animal models. At low doses, lysophosphatidylcholine can have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, lysophosphatidylcholine can be toxic and lead to adverse effects, such as cell death and tissue damage .
Threshold effects have been observed in studies, where a specific dose of lysophosphatidylcholine is required to elicit a particular response. These findings underscore the importance of carefully controlling the dosage of lysophosphatidylcholine in experimental settings to avoid potential toxicity .
Metabolic Pathways
Lysophosphatidylcholine is involved in several metabolic pathways, including the Lands cycle and the Kennedy pathway. In the Lands cycle, lysophosphatidylcholine is reacylated to form phosphatidylcholine by lysophosphatidylcholine acyltransferase . This pathway is essential for maintaining the balance of lysophosphatidylcholine and phosphatidylcholine in cells.
In the Kennedy pathway, lysophosphatidylcholine is generated from phosphatidylcholine through the action of phospholipase A2 . This pathway is crucial for the turnover of phospholipids and the generation of lipid signaling molecules. Lysophosphatidylcholine can also be converted to lysophosphatidic acid by autotaxin, which plays a role in cell signaling and metabolism .
Transport and Distribution
Lysophosphatidylcholine is transported and distributed within cells and tissues through various mechanisms. It can be transported by specific lipid transporters, such as ATP-binding cassette transporters, which facilitate its movement across cell membranes . Lysophosphatidylcholine can also bind to plasma proteins, such as albumin, which helps in its distribution throughout the body .
The localization and accumulation of lysophosphatidylcholine within cells can be influenced by its interactions with binding proteins and transporters. These interactions can affect the availability of lysophosphatidylcholine for cellular processes and its overall function .
Subcellular Localization
Lysophosphatidylcholine is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in the plasma membrane, where it plays a role in membrane structure and signaling . Lysophosphatidylcholine can also be localized to intracellular organelles, such as the endoplasmic reticulum and mitochondria, where it is involved in lipid metabolism and energy production .
The subcellular localization of lysophosphatidylcholine can be influenced by targeting signals and post-translational modifications. These modifications can direct lysophosphatidylcholine to specific compartments, ensuring its proper function within the cell .
Vorbereitungsmethoden
Lysophosphatidylcholine can be prepared through several methods:
Enzymatic Hydrolysis: This involves the use of phospholipase A2 to cleave phosphatidylcholine, resulting in the formation of lysophosphatidylcholine.
Chemical Synthesis: This method includes the mono-deacylation of egg phosphatidylcholine or isolation from cereal starches.
Industrial Production: Large-scale production can be achieved using commercialized phospholipase A2 enzyme preparations, such as those used for the degumming of vegetable oils.
Analyse Chemischer Reaktionen
Lysophosphatidylcholin durchläuft verschiedene chemische Reaktionen:
Vergleich Mit ähnlichen Verbindungen
Lysophosphatidylcholin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig:
Phosphatidylcholin: Im Gegensatz zu Phosphatidylcholin hat this compound eine um eine Fettsäurekette weniger, was es löslicher und aktiver in Signalwegen macht.
Lysophosphatidsäure: This compound kann zu Lysophosphatidsäure hydrolysiert werden, die unterschiedliche biologische Aktivitäten besitzt und stark mit Krebs assoziiert ist.
Alkyl-Lysophospholipide: Dies sind synthetische Analoga von this compound mit einer Alkylgruppe anstelle einer Acylgruppe, wodurch sie stabiler und für therapeutische Anwendungen nützlich sind.
Zu ähnlichen Verbindungen gehören Phosphatidylcholin, Lysophosphatidsäure und Alkyl-Lysophospholipide .
Eigenschaften
CAS-Nummer |
9008-30-4 |
|---|---|
Molekularformel |
C10H22NO7P |
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
RYCNUMLMNKHWPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Isomerische SMILES |
CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Aussehen |
Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Physikalische Beschreibung |
Solid |
Synonyme |
1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)


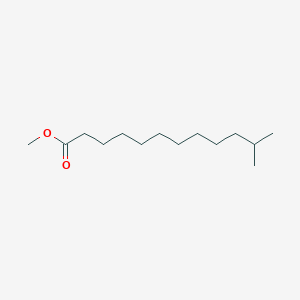
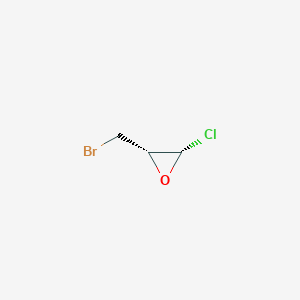
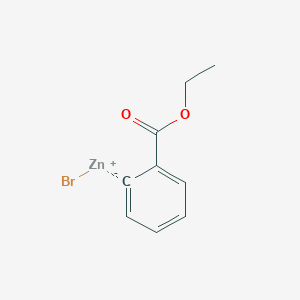
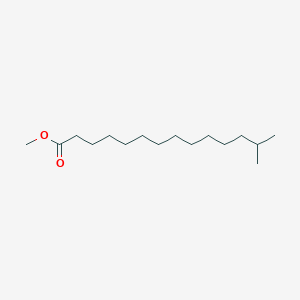
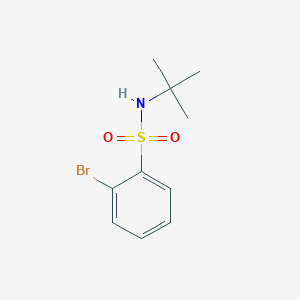



![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)
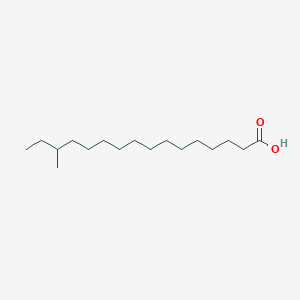
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
